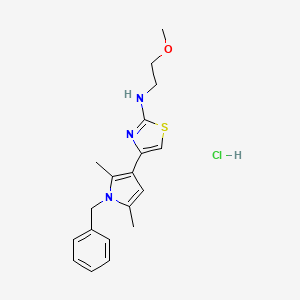
4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3OS and its molecular weight is 377.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C16H17N3S·HCl
- Molecular Weight : 317.85 g/mol
- CAS Number : 2416527
Anticancer Activity
Research indicates that derivatives of thiazole and pyrrole, including this compound, exhibit promising anticancer properties. The compound's structure suggests potential interactions with critical cellular pathways involved in cancer proliferation.
-
Mechanism of Action :
- The compound has been shown to inhibit the mTORC1 pathway, a crucial regulator of cell growth and metabolism. This inhibition can lead to decreased cell proliferation and increased autophagy, a process that can selectively target cancer cells under metabolic stress .
- In vitro studies demonstrate that the compound reduces mTORC1 activity in pancreatic cancer cells (MIA PaCa-2), leading to increased autophagic flux under nutrient deprivation .
- Case Studies :
Antimicrobial Activity
The compound also shows potential antimicrobial properties against various pathogens.
- Activity Spectrum :
- Structure-Activity Relationship (SAR) :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3S·HCl |
| Molecular Weight | 317.85 g/mol |
| Anticancer Activity | Inhibits mTORC1 |
| Antimicrobial Activity | Moderate against Gram-negative |
| SAR Insights | Electron-withdrawing groups enhance activity |
Propriétés
IUPAC Name |
4-(1-benzyl-2,5-dimethylpyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS.ClH/c1-14-11-17(18-13-24-19(21-18)20-9-10-23-3)15(2)22(14)12-16-7-5-4-6-8-16;/h4-8,11,13H,9-10,12H2,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOJIEREEHBBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C3=CSC(=N3)NCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














